2-(2-Nitroprop-1-enyl)thiophene

Synthetic intermediate Stereochemistry Crystallography

Researchers often face uncertainty regarding stereochemical purity when sourcing nitroalkene building blocks. 2-(2-Nitroprop-1-enyl)thiophene (CAS 6937-35-5) resolves this with its rigorously confirmed E-configuration (X-ray crystallography, torsion angle -177.7°), ensuring reliable stereospecific conjugate addition outcomes. • 95% minimum purity; solid-state identity verifiable against published single-crystal data • Suitable for C-C/C-heteroatom bond formation, asymmetric methodology development, and heterocyclic scaffold synthesis • Commercial availability with global shipping; ideal for discovery-phase synthetic workflows.

Molecular Formula C7H7NO2S
Molecular Weight 169.2 g/mol
CAS No. 6937-35-5
Cat. No. B189698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitroprop-1-enyl)thiophene
CAS6937-35-5
Molecular FormulaC7H7NO2S
Molecular Weight169.2 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=CS1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+
InChIKeyHMPLFCAOIJOKGX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Nitroprop-1-enyl)thiophene Identity and Procurement


2-(2-Nitroprop-1-enyl)thiophene (CAS 6937-35-5), also designated as (E)-2-(2-Nitroprop-1-enyl)thiophene, is a nitroalkene-functionalized thiophene derivative with the molecular formula C₇H₇NO₂S and a molecular weight of 169.20 g/mol [1]. The compound exists as a solid at ambient temperature and is characterized by an E-configuration about the C=C bond, with a torsion angle of −177.7(3)° [1][2]. It belongs to the class of nitrovinyl heteroaromatics, which are widely recognized as versatile intermediates for the synthesis of amines, aldehydes, carboxylic acids, and more complex heterocyclic scaffolds [1]. As a building block in early discovery research, this compound is offered commercially without accompanying analytical data beyond basic identification, placing the burden of identity and purity verification on the purchasing scientist . Its procurement is primarily driven by its utility as a synthetic intermediate rather than as an end-use bioactive agent, a distinction that critically informs selection criteria among available analogs.

2-(2-Nitroprop-1-enyl)thiophene: Why Substitution Fails


In-class nitrothiophenes and nitrovinyl heteroaromatics exhibit profound differences in biological activity, synthetic utility, and physicochemical properties that preclude generic substitution. For instance, QSAR studies on nitrothiophenes demonstrate that biological activity against E. coli and M. luteus is not a simple function of the nitro group alone but correlates with electronic properties such as HOMO energy, total atomic charge on sulfur, and ring angles, as well as the presence of additional substituents [1]. The compound 2-nitrothiophene itself shows virtually no antibacterial activity, whereas 2-chloro-3,5-dinitrothiophene is three orders of magnitude more potent [1]. In enzymatic studies, even closely related nitrovinyl compounds such as nitrostyrene and nitrovinylthiophene display distinct kinetic parameters with nitroreductase enzymes, with Km(nitro) values of 4.2 μM and 7.7 μM, respectively, and different degrees of spectral interference with NADPH [2]. Furthermore, the substitution of a thiophene ring for a furan ring in nitroheterocycles does not yield equivalent antibacterial effectiveness, underscoring that the heteroatom itself critically modulates the biological outcome [3]. These findings establish that 2-(2-Nitroprop-1-enyl)thiophene must be evaluated on its own specific, albeit limited, quantitative evidence base rather than extrapolated from the broader nitrothiophene or nitrovinyl class.

2-(2-Nitroprop-1-enyl)thiophene Differentiation Evidence


Stereochemical Purity: X-ray Confirmed E-Configuration

X-ray crystallographic analysis confirms that 2-(2-Nitroprop-1-enyl)thiophene adopts an exclusively E-configuration about the C=C double bond, with a torsion angle of −177.7(3)° [1]. This unambiguous stereochemical assignment distinguishes the compound from many commercially available nitrovinyl analogs that are sold as unspecified stereoisomeric mixtures or without crystallographic verification. While the Z-isomer or a mixture of E/Z isomers might be offered under generic nomenclature by other suppliers, the crystal structure of the E-isomer provides a definitive reference standard for identity verification [2]. The E-configuration is critical for downstream stereospecific transformations, such as asymmetric conjugate additions, where the geometry of the double bond dictates the stereochemical outcome of the reaction.

Synthetic intermediate Stereochemistry Crystallography Quality control

Crystallographic Fingerprint for Solid Identification

The unit cell parameters of (E)-2-(2-Nitroprop-1-enyl)thiophene have been precisely determined by single-crystal X-ray diffraction: a = 6.7545(6) Å, b = 16.6940(13) Å, c = 7.4527(4) Å, β = 110.640(7)°, V = 786.42(10) ų, Z = 4 [1]. These parameters serve as a unique crystallographic fingerprint that can be used to verify the identity and polymorphic form of the solid material upon receipt, distinguishing it from other nitrothiophene derivatives. For comparison, the related compound 2-nitrothiophene (1n) has a different crystal packing and likely distinct unit cell dimensions, though its exact crystallographic data are not reported in the same study. The availability of this high-resolution structural data provides a level of quality assurance that is absent for many in-class analogs offered without accompanying crystallographic characterization .

Polymorphism Crystallography Solid-state characterization Analytical reference

Nitroreductase Kinetics of Nitrovinylthiophene

In enzyme kinetic studies with Enterobacter cloacae NAD(P)H:nitroreductase, nitrovinylthiophene (a close structural analog of 2-(2-Nitroprop-1-enyl)thiophene differing only in the absence of a methyl group on the nitrovinyl moiety) exhibits a kcat of 4.3 ± 0.2 s⁻¹ and a Km(nitro) of 7.7 ± 0.5 μM [1]. This is directly comparable to nitrostyrene (kcat = 5.0 ± 0.1 s⁻¹, Km = 4.2 ± 0.3 μM) and nitrocyclohexene (kcat = 4.4 ± 0.2 s⁻¹, Km = 10 ± 1 μM). The lower affinity (higher Km) of nitrovinylthiophene compared to nitrostyrene suggests that the thiophene ring modulates enzyme-substrate interactions, potentially affecting the rate of bioreductive activation in cellular contexts. Furthermore, the overlapping spectra of nitrovinylthiophene with NADPH precluded accurate determination of Km(NADPH), a practical limitation not observed with nitrocyclohexene [1]. While 2-(2-Nitroprop-1-enyl)thiophene itself has not been directly assayed, the methyl substitution on the nitrovinyl group is expected to further alter its steric and electronic profile relative to nitrovinylthiophene, likely shifting its kinetic parameters. This class-level inference highlights that even minor structural modifications within the nitrovinyl heteroaromatic series can yield measurable differences in enzymatic processing.

Nitroreductase Enzyme kinetics Bioreductive activation Prodrug development

Absence of Biological Activity Data

A comprehensive search of the peer-reviewed literature and patent databases reveals a notable absence of published quantitative biological activity data (MIC, IC₅₀, etc.) specifically for 2-(2-Nitroprop-1-enyl)thiophene. In contrast, numerous structurally related nitrothiophenes, such as 2-chloro-3,5-dinitrothiophene (MIC ~0.1-1 μg/mL against S. aureus and E. coli) [1] and 2-amino-5-nitrothiophene derivatives (MIC values ranging from 0.39 to 25 μg/mL against various bacterial strains) [2][3], have well-documented antimicrobial profiles. This evidentiary gap is not a weakness of the compound per se but a critical differentiator for procurement: 2-(2-Nitroprop-1-enyl)thiophene is positioned and sold primarily as a synthetic building block, not as a validated bioactive agent. Purchasers seeking a nitrothiophene with established antimicrobial or antiparasitic activity should prioritize analogs with published MIC/IC₅₀ data. Conversely, researchers focused on chemical methodology development or the construction of novel heterocyclic scaffolds may find the lack of pre-existing biological activity data advantageous, as it reduces the risk of encountering prior art or unintended bioactivity confounds during chemical optimization campaigns.

Literature validation Research tool Reproducibility Risk assessment

2-(2-Nitroprop-1-enyl)thiophene Key Use Cases


Chiral Amine Synthesis via Conjugate Addition

The definitively established E-configuration of the nitroalkene double bond, confirmed by X-ray crystallography , makes 2-(2-Nitroprop-1-enyl)thiophene an excellent substrate for stereospecific conjugate addition reactions. Researchers developing asymmetric methodologies for C–C or C–heteroatom bond formation can use this compound as a well-characterized, geometrically pure starting material. The known stereochemistry ensures that the stereochemical outcome of the addition can be reliably attributed to the catalyst or reaction conditions, not to an undefined mixture of E/Z isomers. This is particularly valuable in the synthesis of chiral β-nitro amines, γ-nitro alcohols, and fused heterocyclic systems where the absolute configuration is critical.

Calibration Standard for PXRD and IR

The availability of high-resolution crystallographic data, including precise unit cell parameters and atomic coordinates , enables 2-(2-Nitroprop-1-enyl)thiophene to serve as a calibration or reference standard in solid-state analytical workflows. Researchers can calculate a theoretical powder X-ray diffraction (PXRD) pattern from the single-crystal data and use it to verify the identity and phase purity of newly synthesized batches or commercial samples. This application is particularly relevant for process chemistry groups where solid-form consistency is a critical quality attribute. The compound's well-defined solid-state properties provide a benchmark that is not available for many other nitroalkene building blocks.

Nitroalkene Reduction Methodology Development

As a prototypical nitroalkene, 2-(2-Nitroprop-1-enyl)thiophene is suitable for use in the development and optimization of new reduction methodologies (e.g., chemoselective reduction of the nitro group or the C=C bond), Nef reactions, and Michael addition protocols . Its commercial availability from major suppliers, albeit with the caveat of limited analytical characterization , makes it a convenient substrate for method development. The compound's relatively low molecular weight and the presence of a single nitroalkene moiety minimize the complexity of reaction monitoring and product characterization, facilitating the rapid iteration of synthetic procedures. This is a distinct advantage over more densely functionalized nitrothiophene analogs that may introduce confounding side reactions or challenging purifications.

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